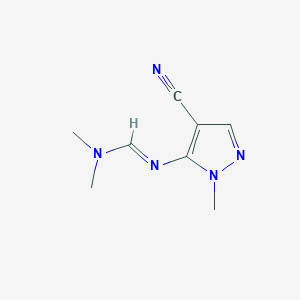
(E)-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-cyano-2-methylpyrazol-3-yl)-N,N-dimethylmethanimidamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group, a methylpyrazole ring, and a dimethylmethanimidamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-cyano-2-methylpyrazol-3-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 4-cyano-2-methylpyrazole with N,N-dimethylformamide dimethyl acetal under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors with precise temperature and pressure control to optimize yield and purity .
化学反応の分析
Types of Reactions
N’-(4-cyano-2-methylpyrazol-3-yl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
- **
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
生物活性
(E)-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide, commonly referred to as a pyrazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including cytotoxicity, antioxidant properties, and potential applications in cancer therapy.
- Molecular Formula : C8H11N5
- Molecular Weight : 177.21 g/mol
- CAS Number : 78972-87-9
1. Cytotoxicity
Recent studies have indicated that pyrazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, research on structurally related compounds has demonstrated significant cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells, making these compounds promising candidates for further development in cancer therapeutics .
2. Antioxidant Activity
Pyrazole derivatives, including this compound, have been synthesized into coordination complexes that exhibit strong antioxidant properties. These compounds have shown effectiveness in scavenging free radicals and reducing oxidative stress, which is critical in preventing cellular damage and various diseases linked to oxidative stress .
3. Antimicrobial Properties
Research has also highlighted the antimicrobial potential of pyrazole derivatives. Studies indicate that these compounds can inhibit the growth of several bacterial strains and fungi, suggesting their utility as antimicrobial agents in pharmaceutical applications .
Study 1: Cytotoxicity Against EAC Cells
A study conducted by Hassan et al. (2014) explored the cytotoxic effects of various pyrazole derivatives on EAC cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting enhanced efficacy against cancer cells.
Study 2: Antioxidant Activity Assessment
Chkirate et al. (2019) investigated the antioxidant activity of synthesized pyrazole-acetamide derivatives. The study utilized DPPH and ABTS assays to measure radical scavenging activity, revealing that these compounds effectively reduced oxidative stress markers in vitro.
Data Table: Summary of Biological Activities
| Activity Type | Study Reference | Key Findings |
|---|---|---|
| Cytotoxicity | Hassan et al., 2014 | Significant IC50 values against EAC cells |
| Antioxidant Activity | Chkirate et al., 2019 | Effective radical scavenging in DPPH and ABTS assays |
| Antimicrobial Properties | Titi et al., 2020 | Inhibition of bacterial growth |
特性
IUPAC Name |
N'-(4-cyano-2-methylpyrazol-3-yl)-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-12(2)6-10-8-7(4-9)5-11-13(8)3/h5-6H,1-3H3/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNLEIYBIWHQEQ-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#N)N=CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)C#N)/N=C/N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818776 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














